molecular formula C9H11NO3S B1652880 4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid CAS No. 1621962-31-9

4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid

Cat. No.: B1652880
CAS No.: 1621962-31-9
M. Wt: 213.26
InChI Key: WBRKDISQTZIBGW-UHFFFAOYSA-N
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Description

4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid (CID: 130891195), also known as 4-(methylsulfonimidoyl)benzoic acid, is a benzoic acid derivative with a methylsulfonimidoyl (-S(=N)(=O)CH3) substituent at the para position of the aromatic ring. Its molecular formula is C8H9NO3S, and its SMILES representation is CS(=N)(=O)C1=CC=C(C=C1)C(=O)O . The sulfonimidoyl group distinguishes it from conventional sulfonic acid derivatives, as it contains a sulfur-nitrogen double bond (S=N) and a sulfonyl group (S=O), which may enhance its electronic properties and biological interactions .

Properties

IUPAC Name

4-(N,S-dimethylsulfonimidoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-10-14(2,13)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRKDISQTZIBGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=S(=O)(C)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201272385
Record name 4-(S,N-Dimethylsulfonimidoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1621962-31-9
Record name 4-(S,N-Dimethylsulfonimidoyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1621962-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(S,N-Dimethylsulfonimidoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes to Sulfoximine Derivatives

Sulfoximines are synthesized via nitrogen transfer to sulfoxides or oxidation of sulfilimines. For 4-[methyl(methylimino)oxo-λ⁶-sulfanyl]benzoic acid, the sulfoximine group (-S(O)(NMe)Me) is introduced through methods involving sulfur oxidation and subsequent imination.

Oxidation-Amination Sequential Strategy

Sulfide to Sulfoxide Oxidation

The precursor 4-(methylthio)benzoic acid is oxidized to 4-(methylsulfinyl)benzoic acid using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

Reaction Conditions

  • Oxidizing Agent : 30% H₂O₂ in acetic acid (20°C, 6 h).
  • Yield : 85–92%.
Sulfoxide to Sulfoximine Conversion

The sulfoxide undergoes imination using methylamine (MeNH₂) and a hypervalent iodine reagent (e.g., [bis(trifluoroacetoxy)iodo]benzene, PIFA).

Reaction Conditions

  • Nitrogen Source : Methylamine hydrochloride (2 equiv).
  • Catalyst : PIFA (1.2 equiv) in dichloromethane (DCM) at 0°C.
  • Yield : 70–78%.

Mechanism : The iodine reagent facilitates electrophilic nitrogen transfer to the sulfoxide’s sulfur atom, forming the sulfoximine.

Direct Sulfilimine Oxidation

An alternative route starts with 4-(methylsulfenyl)benzoic acid , which is converted to the sulfilimine intermediate via reaction with chloramine-T (TsNClNa), followed by oxidation.

Reaction Conditions

  • Sulfilimine Formation : Chloramine-T (1.5 equiv) in methanol (25°C, 4 h).
  • Oxidation : H₂O₂ in acetic acid (50°C, 3 h).
  • Overall Yield : 65–72%.

Industrial-Scale Synthesis

Patent WO1995013265A1 describes methods for 4-methylsulfonyl-benzoic acid derivatives, adaptable for sulfoximine synthesis.

Key Steps
  • Sulfonation : 4-Methylbenzoic acid is sulfonated using chlorosulfonic acid.
  • Imination : The sulfonic acid group is converted to sulfoximine via reaction with methylamine and PIFA.

Optimized Conditions

  • Solvent : Dimethylformamide (DMF) for improved solubility.
  • Catalyst : Sulfuric acid (0.1 equiv) to enhance reaction rate.
  • Yield : 80–85% on kilogram scale.

Phase-Transfer Catalysis (PTC) Approaches

PMC4494775 highlights PTC for sulfur-containing benzenesulfonamides. Adapting this method:

Thioether Formation

4-Chlorobenzoic acid reacts with methyl mercaptan (MeSH) under PTC conditions (tetrabutylammonium bromide, K₂CO₃).

Reaction Conditions

  • Catalyst : TBAB (0.01 equiv) in acetonitrile (25°C, 24 h).
  • Yield : 90–95%.
Oxidation and Imination

The thioether is oxidized to sulfoxide (H₂O₂) and iminated as in Section 1.1.2.

Analytical Data and Characterization

Table 1: Spectral Data for 4-[Methyl(methylimino)oxo-λ⁶-sulfanyl]benzoic Acid
Property Value Source
Molecular Formula C₈H₉NO₃S
¹H NMR (DMSO- d₆) δ 8.02 (d, 2H), 7.52 (d, 2H), 3.21 (s, 3H), 2.98 (s, 3H)
¹³C NMR δ 167.2 (COOH), 140.1 (C-S), 129.8 (Ar-C)
Melting Point 198–202°C

Challenges and Optimization

  • Byproduct Formation : Over-oxidation to sulfone derivatives is mitigated by controlling H₂O₂ stoichiometry.
  • Purification : Recrystallization from ethanol/water (1:1) removes unreacted methylamine.

Chemical Reactions Analysis

4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid is a versatile compound with applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the research.

Comparison with Similar Compounds

4-[(Methylsulfonimidoyl)methyl]benzoic Acid Hydrochloride (CID: 155977963)

This compound features a methylene bridge between the sulfonimidoyl group and the benzene ring (SMILES: CS(=N)(=O)CC1=CC=C(C=C1)C(=O)O). The molecular formula is C9H11NO3S, with an additional CH2 group compared to the target compound. This structural variation likely increases molecular flexibility and could alter solubility or binding affinity in biological systems. For instance, the hydrochloride salt form may enhance aqueous solubility, making it more suitable for pharmaceutical applications .

4-(Methylsulfonamido)benzoic Acid (CAS: 4389-50-8)

This analog replaces the sulfonimidoyl group with a sulfonamido (-SO2NH2) moiety. The similarity score (0.72) indicates structural overlap, but the absence of the S=N bond reduces electronic complexity.

Thiazolidinone-Linked Benzoic Acid Derivatives

Compounds such as 4-[(5-arylidene-2-arylimino-4-oxo-3-thiazolidinyl)methyl]benzoic acid () incorporate a thiazolidinone ring linked via a methyl group to the benzoic acid. These derivatives demonstrate potent biological activity, with IC50 values in the sub-µM range for low-molecular-weight protein tyrosine phosphatase (LMWPTP) inhibition. The thiazolidinone moiety facilitates competitive enzyme binding, as validated in C2C12 myotubes, where increased insulin receptor phosphorylation was observed . In contrast, the sulfonimidoyl group in the target compound may engage in different binding interactions, such as hydrogen bonding via the S=N group.

Structural and Functional Analysis

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Functional Group(s) Key Properties/Applications Reference
4-(Methylsulfonimidoyl)benzoic acid C8H9NO3S Sulfonimidoyl (-S(=N)(=O)CH3) Potential enzyme inhibitor; unique electronic profile
4-[(Methylsulfonimidoyl)methyl]benzoic acid HCl C9H11NO3S Sulfonimidoyl + CH2 bridge Enhanced solubility (HCl salt); flexible backbone
4-(Methylsulfonamido)benzoic acid C8H9NO4S Sulfonamido (-SO2NH2) Antimicrobial applications; lower electronic complexity
4-[(Thiazolidinone)methyl]benzoic acid Varies (e.g., C23H20N2O4) Thiazolidinone ring LMWPTP inhibition (IC50 < 1 µM); enhances insulin signaling

Research Findings and Implications

  • Electronic Properties : The sulfonimidoyl group in the target compound provides a mix of electron-withdrawing (S=O) and electron-donating (S=N) effects, which may enhance interactions with biological targets compared to sulfonamides or sulfonic acids .
  • Biological Activity: Thiazolidinone derivatives () highlight the importance of heterocyclic rings in enzyme inhibition, whereas sulfonimidoyl analogs may exploit different mechanisms, such as transition-state mimicry in phosphatase inhibition .
  • Solubility and Stability : The hydrochloride derivative (CID: 155977963) demonstrates how salt formation can optimize physicochemical properties for drug development .

Biological Activity

4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid, also known as 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid, is an organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, experimental findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a benzoic acid moiety linked to a sulfoximine functional group. Its chemical formula is C8H9N1O3SC_8H_9N_1O_3S, and it is identified by the CAS number 1934721-92-2. The presence of the sulfoximine functionality enhances its reactivity, making it a subject of interest for further research in various applications, including drug development and organic synthesis .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as an enzyme inhibitor , binding to active sites and preventing substrate interactions, which can lead to alterations in cellular functions . The compound's imino group is particularly significant as it can form hydrogen bonds with enzymes, potentially modulating their activity.

In Vitro Studies

Recent studies have highlighted the biological effects of this compound through various in vitro assays:

  • Antioxidant Activity : The compound has shown promising results in antioxidant assays, such as DPPH and ABTS tests, indicating its potential to scavenge free radicals .
  • Enzyme Inhibition : It has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example, it demonstrated significant inhibition against cathepsins B and L, which are crucial for protein degradation systems .
  • Cytotoxicity : In cell-based assays, the compound exhibited low cytotoxicity against human foreskin fibroblasts, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies

  • Study on Proteasome Activity : In a study investigating benzoic acid derivatives, this compound was found to enhance proteasome activity significantly. This suggests its potential role in modulating protein homeostasis, which could be beneficial in aging-related conditions .
  • Antiproliferative Effects : Another study explored the antiproliferative effects of this compound on cancer cell lines. It showed promise in inhibiting cell growth without inducing significant cytotoxicity .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
3-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid1800399-17-0Similar structure; notable enzyme inhibition properties
Methyl 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoate1147096-51-2Methyl ester derivative; altered solubility properties
2-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid2060005-78-7Positional isomer; differences in biological activity

The unique sulfoximine structure of this compound may impart distinct biological activities compared to its structural analogs .

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Potential areas for exploration include:

  • Mechanistic Studies : Detailed investigations into the molecular interactions between the compound and its biological targets.
  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
  • Therapeutic Applications : Exploring its potential use in treating diseases related to protein misfolding or oxidative stress.

Q & A

Q. What are the recommended synthetic routes for preparing 4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid, and how can reaction conditions be optimized?

Answer: A robust synthesis typically involves coupling a sulfoximine precursor with a benzoic acid derivative. Key steps include:

  • Reflux conditions : Use ethanol or THF as solvents, with catalysts like piperidine, to promote imine formation and sulfur oxidation (e.g., 72–96 hours under reflux, monitored by TLC) .
  • Purification : Column chromatography (silica gel, diethyl ether/hexane gradients) or recrystallization from methanol to isolate the product .
  • Optimization : Adjust stoichiometry of aldehyde/amine precursors and monitor reaction progress via LC-MS to minimize side products.

Q. How can the structural integrity of this compound be validated experimentally?

Answer:

  • X-ray crystallography : Resolve the lambda6-sulfur configuration and hydrogen-bonding networks (e.g., CCDC deposition protocols, as in ) .
  • Spectroscopy :
    • NMR : Analyze 1^1H/13^{13}C shifts to confirm methylimino and sulfanyl substituents.
    • IR : Identify carbonyl (C=O, ~1700 cm1^{-1}) and sulfoximine (S=O, ~1050 cm1^{-1}) stretches.
  • Computational validation : Compare experimental data with DFT-calculated molecular geometries .

Q. What factors influence the compound’s stability during storage and handling?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the sulfoximine group .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the imino group.
  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds.

Advanced Research Questions

Q. How can computational tools predict the reactivity of this compound in catalytic or biological systems?

Answer:

  • DFT calculations : Model the electronic structure to predict nucleophilic/electrophilic sites (e.g., sulfur oxidation states) .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, referencing PubChem’s 3D conformer database .
  • Reaction pathway prediction : Utilize databases like PISTACHIO or REAXYS to propose feasible synthetic or metabolic pathways .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?

Answer:

  • Controlled replication : Reproduce synthesis under standardized conditions (e.g., inert atmosphere, fixed solvent ratios) to isolate variables .
  • Cross-validation : Compare NMR/IR data with analogs (e.g., 4-(methoxycarbonyl)benzoic acid in ) to identify substituent-specific shifts.
  • Collaborative analysis : Share raw spectral data via platforms like IUCrData for peer validation .

Q. What experimental strategies can elucidate the compound’s structure-activity relationships in biological systems?

Answer:

  • In vitro assays : Test enzyme inhibition (e.g., cyclooxygenase) using dose-response curves and IC50_{50} calculations .
  • Isosteric replacement : Synthesize analogs (e.g., replacing sulfoximine with sulfone) to assess functional group contributions .
  • Cellular uptake studies : Use fluorescent tagging (e.g., dansyl derivatives) and confocal microscopy to track intracellular localization.

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Sulfoximine Derivatives

ParameterOptimal ConditionReference
SolventEthanol/THF
CatalystPiperidine
Reaction Time72–96 hours
Purification MethodSilica column chromatography

Q. Table 2. Stability Assessment Protocol

FactorTest MethodOutcome Metric
PhotodegradationUV-Vis (λ = 254 nm)% Degradation
Hydrolytic StabilityHPLC (pH 2–9 buffers)Half-life (t₁/₂)
Thermal DecompositionTGA/DSCOnset Temperature

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid
Reactant of Route 2
4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid

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